8-Fluoroisochroman-4-one

Descripción general

Descripción

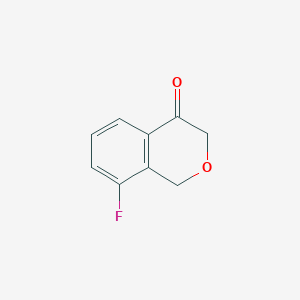

8-Fluoroisochroman-4-one is a heterocyclic compound with the molecular formula C9H7FO2. It belongs to the class of oxygen-containing heterocycles and is structurally characterized by a benzene ring fused to a dihydropyranone ring, with a fluorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroisochroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

For industrial production, the preparation method of 5, 7-difluorochroman-4-one can be adapted. This method avoids the use of high-pollution liquid strong acids as catalysts, making it more environmentally friendly. The process involves simple and convenient operations, high efficiency, mild conditions, and good product purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

8-Fluoroisochroman-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted isochromanones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

8-Fluoroisochroman-4-one has a wide range of scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mecanismo De Acción

The mechanism of action of 8-Fluoroisochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. It may also interact with receptor proteins, modulating signal transduction pathways and affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Chroman-4-one: Lacks the fluorine atom at the 8th position but shares a similar core structure.

Isochroman-4-one: Similar to 8-Fluoroisochroman-4-one but without the fluorine substitution.

Thiochroman-4-one: Contains a sulfur atom in place of the oxygen atom in the dihydropyranone ring.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry .

Actividad Biológica

8-Fluoroisochroman-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives, especially those related to the 8-hydroxyquinoline (8-HQ) structure, are known for a diverse range of biological activities, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fluorine atom at the 8-position of the isochroman ring system, which significantly influences its biological properties. The presence of the fluorine atom enhances lipophilicity and electronic characteristics, which are crucial for biological activity.

Antimicrobial Activity

Recent studies have shown that compounds derived from this compound exhibit notable antimicrobial properties. For instance, a series of derivatives were tested against various bacterial strains, demonstrating significant inhibition of growth.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 mg/mL |

| This compound | Klebsiella pneumoniae | >0.125 mg/mL |

| This compound | Pseudomonas aeruginosa | >0.125 mg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The structure-activity relationship indicated that modifications at specific positions on the isochroman ring could enhance anticancer efficacy while reducing toxicity .

Antiviral Activity

Research into the antiviral properties of this compound has shown promising results against various viral strains. In particular, derivatives were screened for their ability to inhibit H5N1 avian influenza virus growth.

| Compound Derivative | Virus Strain | Growth Inhibition (%) |

|---|---|---|

| 3-Cl-2-F derivative | H5N1 | 91.2 |

| Parent compound | H5N1 | 50 |

The study highlighted that increasing lipophilicity and electron-withdrawing properties positively influenced antiviral activity .

Case Study: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus. The study compared the effectiveness of these derivatives with standard antibiotics like ciprofloxacin.

Findings:

- The hybrid derivative exhibited an MIC value of 0.0625 mg/mL , outperforming ciprofloxacin (MIC = 0.125 mg/mL ) against Staphylococcus aureus.

- However, it was less effective against other pathogens compared to ciprofloxacin, indicating specificity in its antimicrobial action.

This case underscores the potential for developing targeted therapies using modified derivatives of this compound .

Propiedades

IUPAC Name |

8-fluoro-1H-isochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMLHFEPDCFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2F)C(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698423 | |

| Record name | 8-Fluoro-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-99-5 | |

| Record name | 8-Fluoro-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.